4'-Fluoro-3-(4-methoxyphenyl)propiophenone
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Overview
Description
4’-Fluoro-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15FO2 It is a derivative of propiophenone, characterized by the presence of a fluorine atom at the 4’ position and a methoxy group at the 4 position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3-(4-methoxyphenyl)propiophenone typically involves the use of starting materials such as 4-fluorobenzaldehyde and 4-methoxyphenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzaldehyde reacts with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the production of 4’-Fluoro-3-(4-methoxyphenyl)propiophenone can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-3-(4-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 4’-fluoro-3-(4-methoxyphenyl)benzoic acid.
Reduction: Formation of 4’-fluoro-3-(4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its biological effects.
Comparison with Similar Compounds
4-Methylpropiophenone: Similar in structure but with a methyl group instead of a fluorine atom.
4’-Fluoropropiophenone: Lacks the methoxy group present in 4’-Fluoro-3-(4-methoxyphenyl)propiophenone.
3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone: Contains an additional fluorine atom at the 3’ position.
Uniqueness: 4’-Fluoro-3-(4-methoxyphenyl)propiophenone is unique due to the specific combination of the fluorine atom and methoxy group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKSWYJVSFPGLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644272 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-78-5 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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